

# Application Note: Plasma-Enhanced ALD of Platinum using MeCpPtMe<sub>3</sub>

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## Compound of Interest

Compound Name: (Trimethyl)methylcyclopentadienyl platinum(IV)  
Cat. No.: B13779541

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## Abstract

This guide details the protocol for depositing high-purity metallic Platinum (Pt) thin films using Plasma-Enhanced Atomic Layer Deposition (PEALD).[1] Utilizing (Methylcyclopentadienyl)trimethylplatinum(IV) [MeCpPtMe<sub>3</sub>] as the precursor and O<sub>2</sub> plasma as the co-reactant, this process overcomes the significant nucleation delays associated with thermal ALD.[2] This document is designed for process engineers and materials scientists requiring precise control over Pt film thickness, conformality, and catalytic activity in high-aspect-ratio structures.

## Strategic Context & Application

Platinum is a critical material in catalysis, fuel cells, and microelectronics (e.g., electrodes for DRAM/FRAM, gate metals).[2] While thermal ALD of Pt using O<sub>2</sub> gas is well-established, it suffers from:

- High Deposition Temperatures: Typically >250°C required for reasonable growth rates.
- Severe Nucleation Delay: On oxide substrates (Al<sub>2</sub>O<sub>3</sub>, SiO<sub>2</sub>), thermal ALD can require hundreds of cycles before linear growth begins, leading to island formation rather than continuous films.

Why PEALD? Switching to PEALD with O<sub>2</sub> plasma generates highly reactive oxygen radicals (

). These radicals combust the stable organic ligands of MeCpPtMe<sub>3</sub> at much lower temperatures (<100°C) and significantly enhance nucleation density, enabling continuous films at thicknesses as low as 3–5 nm.

## Precursor Chemistry & Handling

Parameter	Specification
Precursor Name	(Methylcyclopentadienyl)trimethylplatinum(IV)
Abbreviation	MeCpPtMe <sub>3</sub>
CAS Number	94442-22-5
State at RT	White Solid
Melting Point	30°C (Low melting point requires careful handling)
Vapor Pressure	~0.05 Torr at 60°C
Thermal Stability	Stable up to ~300°C (Decomposition onset)

### Handling Protocols:

- **Bubbler Temperature:** Maintain at 60°C – 70°C. Do not exceed 75°C to avoid precursor degradation in the canister.
- **Delivery Lines:** Heat all delivery lines to 80°C – 100°C to prevent condensation. MeCpPtMe<sub>3</sub> has a "sticky" nature; cold spots will lead to immediate clogging or particle generation.
- **Carrier Gas:** High-purity N<sub>2</sub> or Ar (99.9999%).

## Experimental Setup & Process Window

### Reactor Configuration

A direct or remote Inductively Coupled Plasma (ICP) ALD system is recommended.

- **Substrate Temperature:** 100°C – 300°C (Standard: 250°C for optimal crystallinity).
- **Working Pressure:** 0.1 – 1.0 Torr.

- Plasma Power: 100W – 300W (Higher power ensures complete ligand combustion).

## Process Parameters Summary

Variable	Recommended Range	Standard Setpoint
Substrate Temp	100°C – 300°C	250°C
Precursor Temp	60°C – 70°C	65°C
Dose Time	1.0 – 5.0 s	2.0 s
Purge 1 (Post-Precursor)	5.0 – 10.0 s	5.0 s
Plasma Gas	O <sub>2</sub> (50–100 sccm)	O <sub>2</sub>
Plasma Power	100 – 500 W	300 W
Plasma Time	2.0 – 5.0 s	3.0 s
Purge 2 (Post-Plasma)	5.0 – 10.0 s	5.0 s
Growth Per Cycle (GPC)	0.45 – 0.50 Å/cycle	~0.47 Å/cycle

## Detailed Step-by-Step Protocol

### Phase 1: Substrate Preparation

- Cleaning: Standard solvent clean (Acetone/IPA) followed by a 10-minute UV-Ozone treatment to remove organic contaminants.
- Load Lock: Transfer sample to reactor; pump down to base pressure (< Torr).
- Thermal Equilibration: Allow substrate to stabilize at 250°C for 20 minutes.

### Phase 2: The PEALD Cycle

The deposition follows an A-B-C-D loop.

Step A: Precursor Dose (Self-Limiting Adsorption)

- Action: Pulse MeCpPtMe<sub>3</sub> vapor.[3]
- Mechanism: The precursor adsorbs onto the surface.[4][5][6] The bulky Methylcyclopentadienyl (MeCp) and methyl ligands prevent multilayer adsorption (Steric Hindrance).
- Critical Check: Ensure dose time is sufficient for saturation. For high aspect ratio (>20:1), increase dose time to 5-10s.

#### Step B: Purge 1

- Action: Flow inert gas (N<sub>2</sub>/Ar).
- Purpose: Remove physisorbed precursor and gas-phase byproducts.
- Note: Insufficient purge here leads to CVD-like parasitic growth (non-uniformity).

#### Step C: Plasma Exposure (Ligand Combustion)

- Action: Ignite O<sub>2</sub> Plasma.
- Mechanism: Oxygen radicals ( ) attack the hydrocarbon ligands.
  - Reaction:
  - The surface is left metallic, often covered with a layer of adsorbed oxygen atoms ( ), which aids the adsorption of the next precursor pulse.

#### Step D: Purge 2

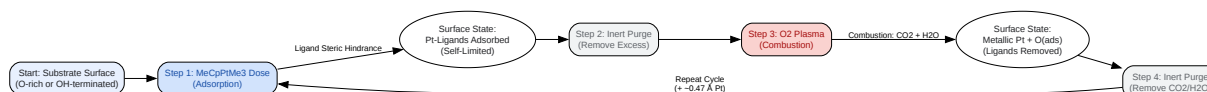
- Action: Extinguish plasma; flow inert gas.
- Purpose: Remove combustion products ( ) and residual

## Phase 3: Post-Processing

- Cool Down: Cool in N<sub>2</sub> atmosphere to <100°C before venting to prevent oxidation of the Pt surface.

## Reaction Mechanism & Visualization

The following diagram illustrates the cyclical nature of the PEALD process and the chemical transformation at the surface.



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Figure 1: Cycle flow of MeCpPtMe<sub>3</sub> PEALD showing the transition from ligand-covered surface to metallic platinum via oxygen radical combustion.

## Expertise & Troubleshooting: Nucleation Control

One of the most common failure modes in Pt ALD is island growth. Platinum has high surface energy and tends to ball up on oxide substrates (Volmer-Weber growth), resulting in discontinuous films for the first 50–100 cycles.

### The "Nucleation Delay" Problem

Even with PEALD, a delay exists.[6][7][8]

- Thermal ALD: ~50-100 cycle delay.
- PEALD: ~10-30 cycle delay (significantly better).

## Pro-Tip: The TMA Seed Layer

To achieve a continuous Pt film at the absolute minimum thickness (e.g., 2-3 nm), use a "chemical glue."

- Protocol: Perform 1–5 cycles of Al<sub>2</sub>O<sub>3</sub> ALD (TMA + H<sub>2</sub>O) immediately before the Pt process.
- Mechanism: TMA (Trimethylaluminum) creates dense nucleation sites (-CH<sub>3</sub> and -OH) that MeCpPtMe<sub>3</sub> reacts with more readily than bare SiO<sub>2</sub>.
- Result: Reduces nucleation delay to near zero; improves film continuity.

## Troubleshooting Table

Issue	Probable Cause	Corrective Action
High Carbon Content	Incomplete combustion	Increase Plasma Power or Plasma Time. Ensure O <sub>2</sub> flow is sufficient.
Low Growth Rate	Precursor decomposition or low dose	Check bubbler temp (don't exceed 75°C). Check line heating (cold spots).
Non-uniformity (Inlet to Outlet)	CVD component	Increase Purge 1 time. The precursor is sticky and desorbs slowly.
Rough Surface	Island growth (Agglomeration)	Lower deposition temp (e.g., to 150°C) or use TMA seeding.

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